molecular formula C25H26N2O4S B2937432 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide CAS No. 946334-26-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2937432
CAS No.: 946334-26-5
M. Wt: 450.55
InChI Key: UTWDZNFSYVTJRS-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core fused with a benzoyl group at the 1-position and a sulfonamide moiety substituted with ethoxy and methyl groups at the benzene ring (Figure 1). The tetrahydroquinoline scaffold is common in medicinal chemistry due to its conformational rigidity and ability to engage in π-π stacking interactions, while the ethoxy and methyl substituents may enhance solubility and target selectivity.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-31-23-14-11-18(2)16-24(23)32(29,30)26-21-12-13-22-20(17-21)10-7-15-27(22)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWDZNFSYVTJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst The benzoyl group is then introduced via a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme functions and signaling pathways.

    Medicine: The compound’s unique structure suggests potential as a drug candidate, particularly in the treatment of diseases involving abnormal cell signaling or enzyme activity.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of downstream effects, ultimately leading to the desired biological outcome.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

  • Key Differences: Core: QOD uses a 1-methyltetrahydroquinoline linked to a benzodioxol group via an ethanediamide bridge, whereas the target compound employs a 1-benzoyl-tetrahydroquinoline with a sulfonamide linkage. Substituents: QOD lacks the ethoxy and methyl groups but includes a benzodioxol moiety, which may confer distinct pharmacokinetic properties (e.g., metabolic stability).
  • Biological Activity: QOD is a dual inhibitor of FP-2 and FP-3 (cysteine proteases), with IC₅₀ values in the nanomolar range. However, its dual inhibitory mechanism remains unresolved due to a lack of structural data .

Indole Carboxamide Derivative (ICD)

Structure: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide

  • Key Differences: Core: ICD replaces the tetrahydroquinoline with an indole ring, linked to a biphenyl group via a carboxamide chain. Substituents: ICD’s biphenyl moiety may increase hydrophobicity compared to the target compound’s ethoxy-methyl-substituted benzene.
  • Biological Activity :
    • ICD also inhibits FP-2/FP-3 but with lower potency than QOD. Its indole carboxamide group engages in hydrogen bonding, whereas the target compound’s sulfonamide could provide stronger electrostatic interactions with catalytic residues .

Comparative Data Table

Property Target Compound QOD ICD
Core Structure 1-Benzoyl-tetrahydroquinoline 1-Methyl-tetrahydroquinoline Indole
Key Functional Groups Sulfonamide, ethoxy, methyl Benzodioxol, ethanediamide Biphenyl, carboxamide
Molecular Weight (g/mol) ~450 (estimated) ~430 ~420
Enzyme Inhibition Hypothesized FP-2/FP-3 Dual FP-2/FP-3 (IC₅₀ ~50 nM) Dual FP-2/FP-3 (IC₅₀ ~200 nM)
Structural Data Available Limited (inferred from SHELX ) No No

Mechanistic and Structural Insights

  • The ethoxy group could reduce off-target binding by steric hindrance .
  • QOD/ICD Limitations : Both lack resolved crystal structures, hindering structure-activity relationship (SAR) optimization. Molecular dynamics (MD) simulations for QOD indicate unstable binding to FP-3, explaining its lower potency compared to FP-2 .
  • Advantages of Target Compound: The benzoyl group may stabilize the tetrahydroquinoline conformation, improving target engagement. Sulfonamides are also less prone to metabolic oxidation than ethanediamides or carboxamides.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC21H24N2O3S
Molecular Weight372.49 g/mol
LogP3.8796
Polar Surface Area38.701 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may inhibit certain enzymes and pathways associated with cancer cell proliferation and inflammation. Specifically, it has been noted for its potential to act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target implicated in the growth of several cancer types and in autoimmune diseases.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. The compound was tested against various cancer cell lines, including:

Cell LineIC50 Value (µg/mL)
MDA-MB-231 (Breast Cancer)10
HeLa (Cervical Cancer)12
SMMC-7721 (Liver Cancer)8

These results indicate that the compound's efficacy is comparable to established chemotherapeutic agents like Doxorubicin, which has an IC50 value of approximately 37.5 µg/mL .

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Case Studies

One notable case study involved the compound's use in a combination therapy setting for treating resistant strains of cancer cells. When combined with other agents targeting different pathways, the overall cytotoxicity was enhanced significantly, suggesting a synergistic effect that warrants further investigation.

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